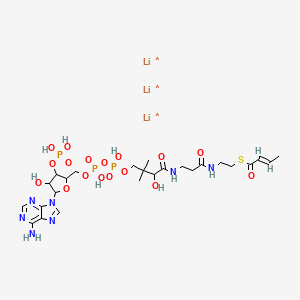
CID 77520350
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) is a derivative of coenzyme A, which is an essential cofactor in various biochemical reactions. Coenzyme A plays a crucial role in the metabolism of carboxylic acids, including short and long-chain fatty acids. It is involved in the transport of acyl groups and activation of carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves multiple steps starting from pantothenic acid. The process includes phosphorylation, condensation, and reduction reactions. The key steps are:
Phosphorylation of Pantothenic Acid: Pantothenic acid is phosphorylated to form 4’-phosphopantothenate.
Condensation with Cysteine: The phosphorylated intermediate is condensed with cysteine to form 4’-phosphopantetheine.
Formation of Coenzyme A: The intermediate undergoes further reactions to form coenzyme A, which is then modified to produce the desired derivative.
Industrial Production Methods
Industrial production of coenzyme A derivatives typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the butenoate group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives, which have different biochemical properties and applications .
Applications De Recherche Scientifique
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt has numerous applications in scientific research:
Chemistry: It is used as a cofactor in enzymatic reactions to study metabolic pathways and enzyme mechanisms.
Biology: The compound is used to investigate the role of coenzyme A in cellular metabolism and signaling pathways.
Medicine: It is studied for its potential therapeutic applications in metabolic disorders and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves its role as a carrier of acyl groups. It forms thioester bonds with carbon chains, facilitating their transport and activation in various biochemical reactions. The compound interacts with enzymes involved in the tricarboxylic acid cycle, fatty acid metabolism, and other metabolic pathways. It also participates in the regulation of gene expression and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coenzyme A, Trilithium Salt: Similar in structure but with different metal ions.
Acetyl-Coenzyme A: A derivative of coenzyme A with an acetyl group.
Succinyl-Coenzyme A: Another derivative with a succinyl group.
Uniqueness
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt is unique due to its specific butenoate group, which imparts distinct biochemical properties. This derivative is particularly useful in studying specific metabolic pathways and enzyme interactions that involve unsaturated acyl groups .
Propriétés
Formule moléculaire |
C25H40Li3N7O17P3S |
|---|---|
Poids moléculaire |
856.5 g/mol |
InChI |
InChI=1S/C25H40N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/b5-4+;;; |
Clé InChI |
ZFJGFCCFLWSTBZ-WVFFXBQBSA-N |
SMILES isomérique |
[Li].[Li].[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
[Li].[Li].[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098667.png)
![Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B14098672.png)
![5-[3-oxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14098683.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B14098698.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14098703.png)
![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B14098706.png)
![benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate](/img/structure/B14098711.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14098722.png)
![8-bromo-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098730.png)
![[2-Acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] 2-methylbut-2-enoate](/img/structure/B14098735.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide](/img/structure/B14098741.png)
![3-(2,4-dichlorobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14098747.png)
![4-(4-chlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14098751.png)
